

Tert-butyl (5-formylpyridin-2-yl)carbamate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl (5-formylpyridin-2-yl)carbamate*

Cat. No.: B173720

[Get Quote](#)

Technical Guide: Tert-butyl (5-formylpyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Tert-butyl (5-formylpyridin-2-yl)carbamate**, a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical properties, a detailed synthesis protocol, and explores its potential biological activities, including workflows for experimental evaluation and postulated signaling pathway interactions.

Core Compound Data

CAS Number: 199296-40-7

Molecular Weight: 222.24 g/mol

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	--INVALID-LINK--
IUPAC Name	tert-butyl N-(5-formylpyridin-2-yl)carbamate	--INVALID-LINK--
Synonyms	6-(Boc-amino)nicotinaldehyde, tert-butyl 5-formylpyridin-2-ylcarbamate	--INVALID-LINK--

Synthesis Protocol

The synthesis of **Tert-butyl (5-formylpyridin-2-yl)carbamate** can be achieved through various methods, including the Vilsmeier-Haack reaction or formylation of 2-aminopyridine followed by protection with a tert-butyloxycarbonyl (Boc) group.^[1] A common and effective approach involves the palladium-catalyzed Buchwald-Hartwig amination, which is versatile and generally provides good yields.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the synthesis of similar aminopyridine derivatives.

Materials:

- 6-chloronicotinaldehyde
- Tert-butyl carbamate
- Palladium(II) acetate (Pd(OAc)₂)
- Xantphos
- Cesium carbonate (Cs₂CO₃)
- Anhydrous toluene
- Ethyl acetate

- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

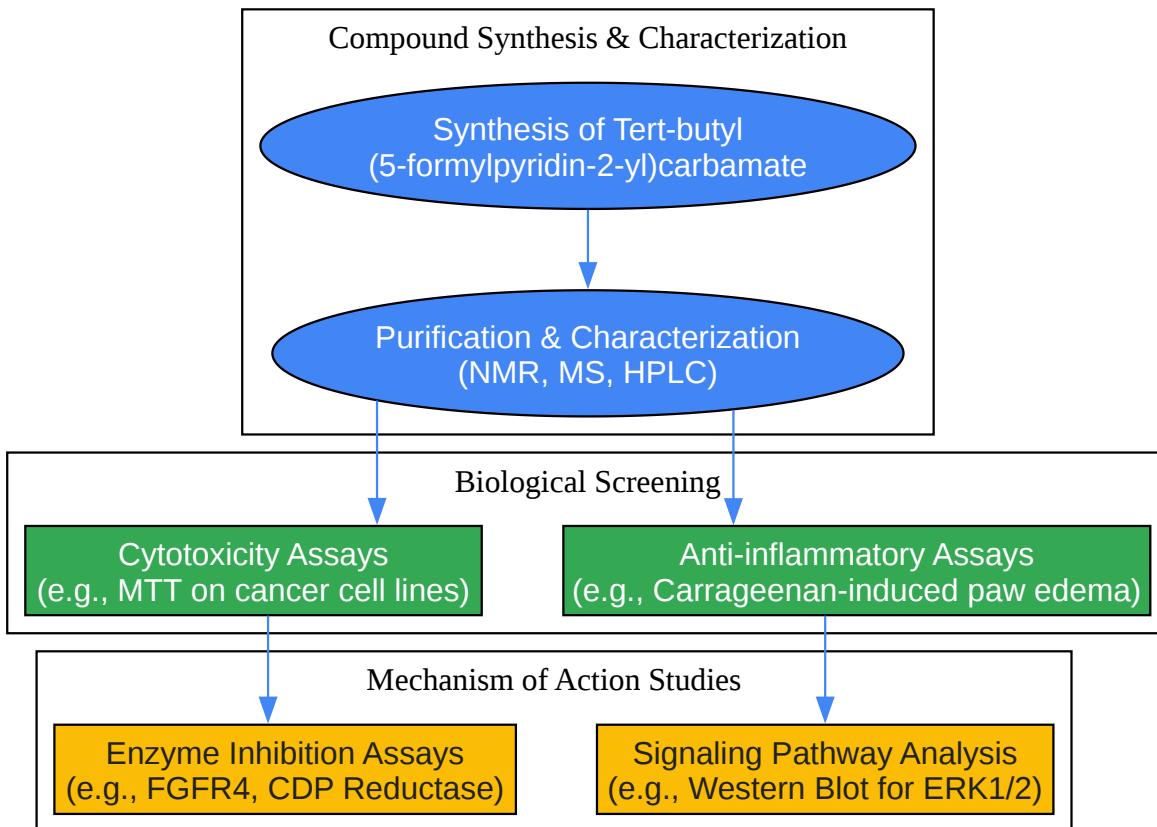
Procedure:

- To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 equivalent), tert-butyl carbamate (1.2 equivalents), cesium carbonate (2.0 equivalents), and Xantphos (0.1 equivalents).
- Purge the vessel with an inert gas, such as argon or nitrogen.
- Add Palladium(II) acetate (0.05 equivalents) and anhydrous toluene.
- Seal the vessel and heat the reaction mixture to 110°C with continuous stirring for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
- Wash the filtrate sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **Tert-butyl (5-formylpyridin-2-yl)carbamate**.

Potential Biological Activities and Experimental Workflows

Tert-butyl (5-formylpyridin-2-yl)carbamate and its derivatives have been investigated for a range of biological activities, primarily focusing on their potential as anti-inflammatory and

anticancer agents.^[1] The pyridine ring is a common pharmacophore, and the formyl group can participate in various biological interactions.

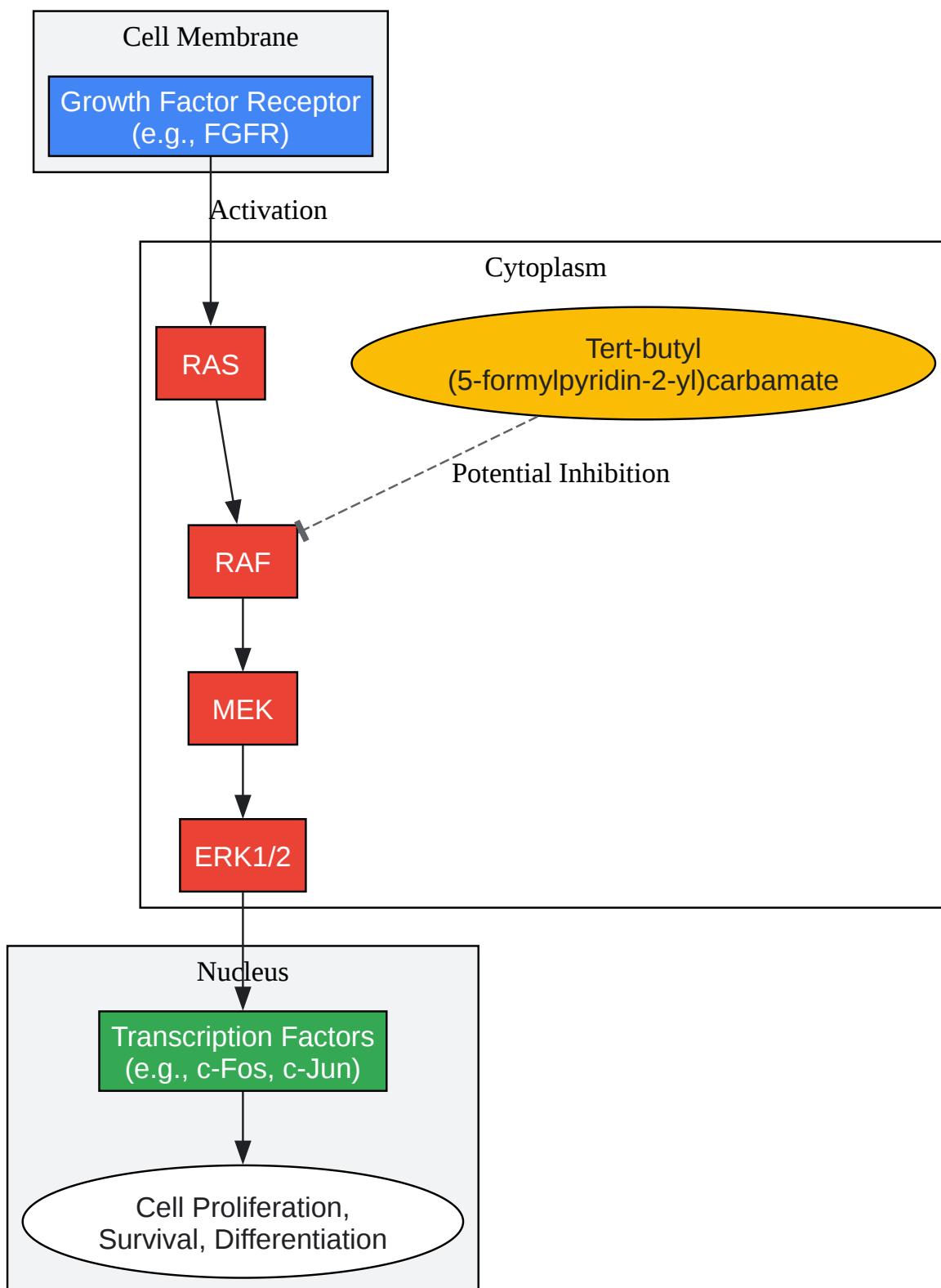

Anticancer Activity:

Derivatives of pyridine-2-carboxaldehyde have shown inhibitory effects on ribonucleotide reductase and cytotoxic activity against leukemia cell lines.^[1] Furthermore, structurally related 2-formylpyridyl ureas have been identified as reversible-covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in some cancers.

Anti-inflammatory Activity:

Substituted pyridine derivatives have demonstrated anti-inflammatory properties in various experimental models. The mechanism of action may involve the inhibition of key inflammatory enzymes.

Below is a proposed workflow for the biological screening of **Tert-butyl (5-formylpyridin-2-yl)carbamate**.


[Click to download full resolution via product page](#)

Biological screening workflow for **Tert-butyl (5-formylpyridin-2-yl)carbamate**.

Postulated Signaling Pathway Involvement

Based on studies of structurally similar aminopyridine derivatives, a potential mechanism of action for **Tert-butyl (5-formylpyridin-2-yl)carbamate** could involve the modulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer.

The diagram below illustrates a simplified representation of the ERK1/2 signaling pathway and a hypothetical point of intervention for the compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tert-butyl (5-formylpyridin-2-YL)carbamate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173720#tert-butyl-5-formylpyridin-2-yl-carbamate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com